2-(4-Isopropylbenzoyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

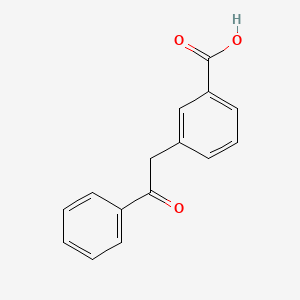

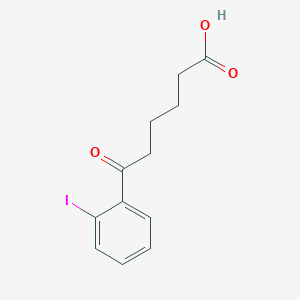

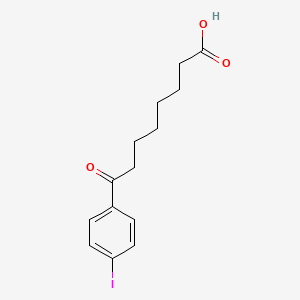

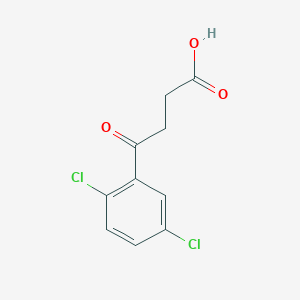

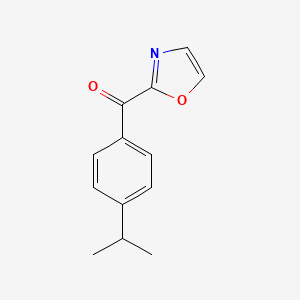

2-(4-Isopropylbenzoyl)oxazole is a chemical compound with the molecular formula C13H13NO2 . It is a type of oxazole, a class of compounds that contain a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

The synthesis of oxazoles, including 2-(4-Isopropylbenzoyl)oxazole, often involves the use of tosylmethylisocyanides (TosMICs) in a process known as the van Leusen reaction . This method is considered one of the most appropriate strategies for preparing oxazole-based medicinal compounds .Molecular Structure Analysis

The molecular structure of 2-(4-Isopropylbenzoyl)oxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom . The average mass of the molecule is 215.248 Da, and the monoisotopic mass is 215.094635 Da .Chemical Reactions Analysis

Oxazoles, including 2-(4-Isopropylbenzoyl)oxazole, are known to undergo a variety of chemical reactions . For instance, they can be synthesized from β-hydroxy amides using Deoxo-Fluor® .Wissenschaftliche Forschungsanwendungen

Oxazole Compounds in Medicinal Chemistry : Oxazole compounds, including 2-(4-Isopropylbenzoyl)oxazole, have shown versatile biological activities due to their ability to bind with a variety of enzymes and receptors in biological systems. They have been used in treatments for diseases such as bacterial, fungal, viral infections, tuberculosis, cancer, inflammatory conditions, diabetes, parasitic infections, obesity, neuropathic conditions, and as antioxidants (Zhang, Zhao, & Zhou, 2018).

Antiprotozoal Activity : Some derivatives of oxazole, including those similar to 2-(4-Isopropylbenzoyl)oxazole, have been shown to have significant antiprotozoal activity against organisms like Giardia lamblia and Trichomonas vaginalis (Carballo et al., 2017).

Potential in Anticancer Research : Oxazole-based compounds are being investigated for their potential use in anticancer research. Their structural and chemical diversity make them a significant target in this area (Chiacchio et al., 2020).

Synthesis and Application in Antimicrobial Research : The synthesis of oxazole derivatives and their application in antimicrobial and antifungal research is an active area of study. These compounds have shown significant biological activity, which is valuable in the field of agrochemicals (Indorkar, Chourasia, & Limaye, 2012).

Antitubercular and Antileishmaniasis Applications : Oxazole derivatives have been studied for their potential use as antitubercular agents and in the treatment of neglected tropical diseases like visceral leishmaniasis (Thompson et al., 2016).

Role in Antimitotic and Vascular-Disrupting Agents : Aryloxazole derivatives have been synthesized and evaluated for their antimitotic and vascular-disrupting activities in cancer therapy (Choi et al., 2013).

Safety And Hazards

Zukünftige Richtungen

Oxazole-based molecules, including 2-(4-Isopropylbenzoyl)oxazole, have received attention from researchers globally due to their wide spectrum of biological activities . Future research will likely focus on synthesizing diverse oxazole derivatives and screening them for various biological activities .

Eigenschaften

IUPAC Name |

1,3-oxazol-2-yl-(4-propan-2-ylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(2)10-3-5-11(6-4-10)12(15)13-14-7-8-16-13/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIZXCMULJTIBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642088 |

Source

|

| Record name | (1,3-Oxazol-2-yl)[4-(propan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropylbenzoyl)oxazole | |

CAS RN |

898759-99-4 |

Source

|

| Record name | (1,3-Oxazol-2-yl)[4-(propan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.